molecular formula C18H20Cl3N3O2S B2945104 2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217036-34-4

2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2945104
CAS No.: 1217036-34-4
M. Wt: 448.79
InChI Key: ZVIZTYVKWTWGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling. This compound demonstrates high efficacy in targeting the JAK2 V617F gain-of-function mutation , which is a major driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By inhibiting JAK2, it suppresses the proliferation and survival of mutant hematopoietic cells, making it an invaluable pharmacological tool for studying the molecular mechanisms of these hematological malignancies and for evaluating the therapeutic potential of JAK2 inhibition in preclinical models. Furthermore, due to the role of JAK-STAT signaling in immune cell function and inflammatory responses, this inhibitor is also relevant for research into autoimmune diseases and immunological disorders , providing a means to dissect the specific contributions of JAK2-dependent pathways.

Properties

IUPAC Name

2-[(3,5-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2S.ClH/c1-9(2)23-4-3-13-14(8-23)26-18(15(13)16(21)24)22-17(25)10-5-11(19)7-12(20)6-10;/h5-7,9H,3-4,8H2,1-2H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZTYVKWTWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H18Cl2N3O\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_3\text{O}

It possesses a thieno[2,3-c]pyridine core with dichlorobenzamide and isopropyl substituents. This structural configuration is hypothesized to contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with zinc-dependent deubiquitinases (DUBs), affecting protein degradation pathways crucial for various cellular functions .
  • Modulation of Receptor Activity : Preliminary studies suggest that this compound may act as an antagonist or modulator of certain receptors involved in neurotransmission and inflammatory responses .

Efficacy in Cell Lines

A series of in vitro studies have demonstrated the efficacy of this compound across different cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Inhibition of DUB activity
A549 (Lung Cancer)15Modulation of inflammatory cytokine production
MCF-7 (Breast Cancer)20Induction of apoptosis via mitochondrial pathways

These findings indicate a promising profile for anticancer and anti-inflammatory applications.

Case Studies

  • Case Study on Lung Cancer : In a recent study involving A549 cells treated with varying concentrations of the compound, researchers observed a dose-dependent reduction in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a potential therapeutic agent for lung cancer treatment.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of the compound in models of neuroinflammation. Results indicated that treatment reduced levels of pro-inflammatory cytokines and protected neuronal cells from oxidative stress-induced damage.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential:

  • Absorption : The compound exhibits moderate solubility in aqueous media, facilitating absorption.
  • Metabolism : Initial studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight Key Findings
Target Compound 3,5-Dichlorobenzamido Isopropyl C₁₉H₂₁Cl₂N₄O₂S 436.3 (calc.) Hypothesized enhanced activity due to electron-withdrawing Cl groups
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-Cyanobenzamido Isopropyl C₁₉H₂₁ClN₄O₂S 404.9 No explicit activity data; structural similarity suggests potential ADP receptor antagonism
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 3,5-Dimethoxybenzamido Benzyl C₂₆H₂₉ClN₂O₅S 517.0 Bulkier substituents (benzyl, methoxy) may reduce bioavailability
Compound C1 (from ) Undisclosed Undisclosed Undisclosed Undisclosed Superior antiplatelet activity to ticlopidine in rat models

Functional and Pharmacological Insights

  • Electron-Withdrawing vs. Chlorine atoms may improve metabolic stability and target affinity .
  • Substituent Bulk and Bioavailability : The isopropyl group at position 6 (target compound) balances steric hindrance and lipophilicity, contrasting with the benzyl group in , which may impede membrane permeability .
  • Its superior antiplatelet activity suggests that optimal substitution patterns (e.g., dichloro or cyano groups) could enhance efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.